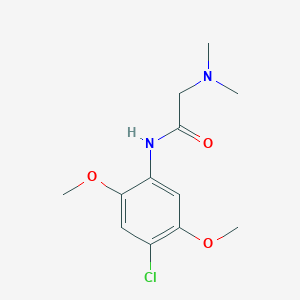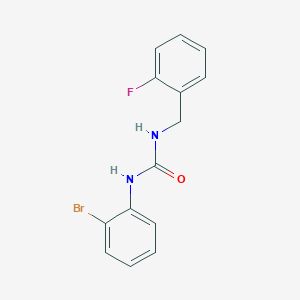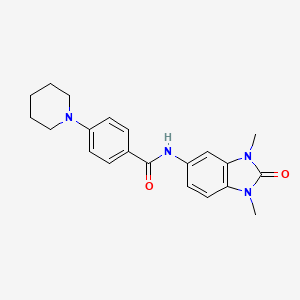![molecular formula C21H21NO5 B4800847 N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide](/img/structure/B4800847.png)
N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide
Overview
Description
N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide is a complex organic compound that features a unique combination of a furan ring, a chromone structure, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide typically involves multiple steps, starting with the preparation of the furan and chromone intermediates. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the chromone structure: This involves the condensation of suitable aromatic aldehydes with diketones, followed by cyclization.
Coupling of the furan and chromone units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Introduction of the cyclohexyl group: This can be done through nucleophilic substitution reactions using cyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chromone structure can be reduced to form dihydrochromones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and chromone rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides can be used.
Major Products
Scientific Research Applications
N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anti-inflammatory, or anticancer agent due to the bioactive nature of its furan and chromone moieties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and chromone rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol:
N-cyclohexyl-2-furancarbothioamide: This compound features a similar cyclohexyl and furan structure but with a carbothioamide group instead of the chromone moiety.
Uniqueness
N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide is unique due to its combination of a furan ring, a chromone structure, and a cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-17-12-20(19-7-4-10-25-19)27-18-9-8-15(11-16(17)18)26-13-21(24)22-14-5-2-1-3-6-14/h4,7-12,14H,1-3,5-6,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYUSYQWGHWCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B4800765.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4800771.png)
![1-(4-fluoro-3-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4800776.png)
![N,N-diethyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4800778.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4800784.png)


![2-{(4-CHLOROPHENYL)[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYL}-5-(DIETHYLAMINO)PHENOL](/img/structure/B4800816.png)
![METHYL 3-[(2,5-DIMETHYLPHENYL)METHYL]-1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4800841.png)

![[2-methoxy-4-[(E)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate](/img/structure/B4800857.png)
![5-(4-tert-butylphenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4800865.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-propylurea](/img/structure/B4800871.png)
![2-[(4-fluorophenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4800879.png)
